Technical Monograph: Physicochemical and Electrochemical Characterization of 4-(4-Aminophenylamino)phenol
Technical Monograph: Physicochemical and Electrochemical Characterization of 4-(4-Aminophenylamino)phenol
Molecular Identity & Structural Analysis[1]
4-(4-aminophenylamino)phenol is an asymmetric diphenylamine derivative characterized by a "push-pull" electronic structure due to the presence of both a hydroxyl group (phenol) and a primary amino group (aniline) on opposite rings of a secondary amine bridge. This specific configuration grants it unique redox versatility, acting as a hybrid between p-phenylenediamine and p-aminophenol.[1]
Chemical Nomenclature & Identifiers[1][2][3][4]
| Property | Detail |
| IUPAC Name | 4-[(4-Aminophenyl)amino]phenol |
| Common Synonyms | 4-Amino-4'-hydroxydiphenylamine; |
| CAS Registry Number | 6358-03-8 |
| Molecular Formula | |
| Molecular Weight | 200.24 g/mol |
| SMILES | Nc1ccc(Nc2ccc(O)cc2)cc1 |
Structural Geometry & Electronic Properties
The molecule consists of two benzene rings linked by an imino bridge (-NH-).[1]
-
Ring A (Phenolic): Electron-rich due to the -OH group (strong
-donor).[1] -
Ring B (Anilinic): Electron-rich due to the
group (strong -donor).[1] -
The Bridge: The central secondary amine allows for conjugation across the entire biphenyl system, especially during oxidation.
This structure is a known intermediate in the oxidative polymerization of aniline and aminophenols, often referred to as the "head-to-tail" dimer.
Synthesis & Purification Protocols
High-purity synthesis is critical as this compound is prone to auto-oxidation in air.[1] The following protocol outlines the Nitro-Reduction Route , which offers higher specificity than oxidative coupling.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Step-wise synthesis via nucleophilic aromatic substitution followed by nitro-reduction.
Detailed Methodology
Step 1: Nucleophilic Substitution (
-
Reagents: Dissolve 4-aminophenol (1.0 eq) and p-chloronitrobenzene (1.1 eq) in anhydrous DMF.
-
Catalyst: Add Potassium Carbonate (
, 2.0 eq) and a catalytic amount of Copper(I) Iodide (CuI). -
Conditions: Reflux under nitrogen atmosphere at 130°C for 12–16 hours.
-
Workup: Pour mixture into ice water. The intermediate, 4-(4-nitrophenylamino)phenol , precipitates as a yellow/orange solid. Recrystallize from ethanol.
Step 2: Catalytic Reduction
-
Reactor: Charge a high-pressure hydrogenation vessel with the nitro-intermediate dissolved in Methanol/THF.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Reaction: Pressurize with
gas (3–5 bar) at room temperature for 4 hours. -
Purification: Filter catalyst under argon (pyrophoric risk). Concentrate filtrate.
-
Crystallization: Recrystallize immediately from deoxygenated ethanol/water to obtain off-white to grey crystals.[1]
-
Note: The product darkens rapidly upon air exposure due to oxidation to the quinone imine form.
-
Physicochemical Properties[8][9][10][11][12][13]
| Property | Value | Condition/Note |
| Physical State | Solid (Crystalline) | Grey to purple-black (oxidized surface) |
| Melting Point | 135°C – 140°C | Decomposes near MP |
| Solubility (Water) | Low | Soluble in hot water |
| Solubility (Organic) | High | Ethanol, DMSO, DMF, Acetone |
| pKa (Amine) | ~5.5 | Protonation of primary amine |
| pKa (Phenol) | ~10.3 | Deprotonation of hydroxyl group |
| Stability | Air Sensitive | Store under inert gas (Ar/N2) |
Electrochemical Characterization (The Core)
For researchers developing sensors or conductive polymers, the redox behavior of 4-(4-aminophenylamino)phenol is the most critical attribute. It exhibits a pH-dependent, reversible 2-electron/2-proton redox couple.[1]
Redox Mechanism
The molecule transitions between the reduced Leuco form (amine-amine) and the oxidized Quinone Imine form .
-
Reduced State (Leuco):
[1] -
Oxidized State (Quinone Imine):
(and tautomers)
Redox Pathway Diagram (Graphviz Visualization)
Figure 2: The two-step redox mechanism involving a semiquinone radical intermediate.[2]
Experimental Implications
-
Cyclic Voltammetry (CV): In acidic media (
), you will observe two distinct redox pairs if the scan rate is high enough to catch the radical intermediate. At slow scan rates, it often appears as a single broadened 2-electron wave. -
Polyaniline Mimicry: This molecule represents the "emeraldine" oxidation state motif of polyaniline. It is often used as a model compound to study the conductivity mechanism of polyaniline polymers [1].
-
pH Sensitivity: The oxidation potential shifts negatively by approximately 59 mV/pH unit (Nernstian behavior), making it a candidate for potentiometric pH sensing.
Applications in Drug Development & Materials[14]
Pharmaceutical Intermediates
While the molecule itself is rarely a final API (Active Pharmaceutical Ingredient), the N,N-diaryl backbone is a privileged scaffold.
-
Kinase Inhibitors: The diphenylamine structure is foundational in several tyrosine kinase inhibitors (e.g., Imatinib derivatives). 4-(4-aminophenylamino)phenol serves as a precursor for introducing hydroxylated metabolites during drug metabolism studies [2].[1]
-
Antioxidants: Due to its low oxidation potential, it acts as a radical scavenger, protecting formulations from oxidative degradation.
Biosensors and Diagnostics
-
Enzyme Substrate: It serves as a mediator in amperometric biosensors (e.g., Glucose Oxidase sensors). The oxidized quinone imine can shuttle electrons between the enzyme active site and the electrode surface [3].
-
Dye Synthesis: It is a direct precursor to Variamine Blue , a redox indicator used in complexometric titrations.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Aquatic Toxicity | H400 | Very toxic to aquatic life.[1] |
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store at +2°C to +8°C under Argon. Light sensitive.
-
Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (contains Nitrogen).
References
-
Electrochemical Polymerization Mechanisms
- Genies, E. M., & Tsintavis, C. (1985). "Redox mechanism of polyaniline." Journal of Electroanalytical Chemistry.
-
Synthesis & Industrial Relevance
-
Chemical Properties & CAS Data
-
Redox Behavior of Aminophenols
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-Hydroxydiphenylamine | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
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